2-(4-Bromo-2-fluorophenyl)thiazole
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Overview
Description
2-(4-Bromo-2-fluorophenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromo-2-fluorophenyl group. Thiazoles are known for their diverse biological activities and are integral in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-fluorophenyl)thiazole typically involves the reaction of 4-bromo-2-fluoroaniline with α-bromoacetophenone in the presence of a base, followed by cyclization with sulfur. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2-fluorophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities .
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)thiazole
- 2-(4-Fluorophenyl)thiazole
- 2-(4-Methylphenyl)thiazole
Comparison: 2-(4-Bromo-2-fluorophenyl)thiazole is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced antimicrobial and anticancer properties due to the combined electron-withdrawing effects of bromine and fluorine .
Properties
Molecular Formula |
C9H5BrFNS |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H |
InChI Key |
HEFKMCSJGPDBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC=CS2 |
Origin of Product |
United States |
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